molecular formula C18H20ClN3O2 B5738472 1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

Cat. No.: B5738472
M. Wt: 345.8 g/mol
InChI Key: KLMGNHPSJSGOTN-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the piperazine family This compound is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of 1-(3-chlorobenzyl)piperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chlorophenyl group can be subjected to nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of 1-[(3-chlorophenyl)methyl]-4-[(4-aminophenyl)methyl]piperazine.

    Reduction: Formation of 1-[(3-aminophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine has found applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1-[(3-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is unique due to the presence of both chlorophenyl and nitrophenyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-17-3-1-2-16(12-17)14-21-10-8-20(9-11-21)13-15-4-6-18(7-5-15)22(23)24/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMGNHPSJSGOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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